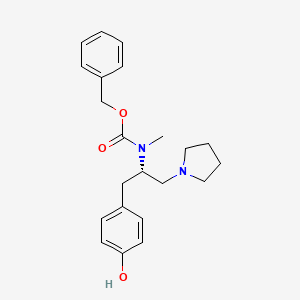

(S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate

説明

(S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate (CAS 163442-56-6, molecular formula: C22H28N2O3) is a chiral carbamate derivative featuring a benzyl-protected carbamate group, a 4-hydroxyphenyl moiety, and a pyrrolidine-containing side chain. This compound is frequently utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors and neuroactive agents due to its structural versatility . The (S)-configuration at the stereocenter, the hydrogen-bonding capability of the 4-hydroxyphenyl group, and the conformational rigidity imparted by the pyrrolidine ring contribute to its unique physicochemical and biological properties.

特性

IUPAC Name |

benzyl N-[(2S)-1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-23(22(26)27-17-19-7-3-2-4-8-19)20(16-24-13-5-6-14-24)15-18-9-11-21(25)12-10-18/h2-4,7-12,20,25H,5-6,13-17H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGXWIJHPRPNMP-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)O)CN2CCCC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)O)CN2CCCC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375206 | |

| Record name | (S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-Cbz-N-Methyl)amino-ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-71-8 | |

| Record name | Carbamic acid, [(1S)-1-[(4-hydroxyphenyl)methyl]-2-(1-pyrrolidinyl)ethyl]methyl-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-Cbz-N-Methyl)amino-ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Intermediate Synthesis

The initial step involves the synthesis of the chiral intermediate containing the 4-hydroxyphenyl and pyrrolidin-1-yl substituents on the propan-2-yl scaffold. This is typically achieved by:

- Alkylation: Introduction of the 4-hydroxyphenyl group via electrophilic aromatic substitution or nucleophilic substitution using appropriate halogenated precursors.

- Reduction: Conversion of carbonyl or nitro groups to the corresponding alcohol or amine functionalities to enable further functionalization.

- Protection/Deprotection: Hydroxyl groups on the phenyl ring may be protected (e.g., as silyl ethers) during sensitive steps to avoid side reactions, then deprotected later.

Optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry is critical to maintain the (S)-configuration and prevent racemization.

Carbamate Formation

The key step is the formation of the benzyl carbamate moiety by coupling the intermediate amine with benzyl chloroformate. Typical conditions include:

- Use of a base such as triethylamine (TEA) to neutralize hydrochloric acid generated during the reaction.

- Conducting the reaction in anhydrous organic solvents like dichloromethane or tetrahydrofuran (THF) under inert atmosphere (argon or nitrogen) to avoid moisture and oxidation.

- Temperature control, often at 0°C to room temperature, to minimize side reactions and decomposition.

This step yields the N-methylcarbamate derivative with high selectivity and efficiency.

Purification and Characterization

Purification techniques include:

- Liquid-liquid extraction to remove inorganic salts and impurities.

- Crystallization using oxalic acid or other suitable agents to precipitate the pure compound.

- Chromatography (e.g., silica gel column chromatography) for further purification.

Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.24–7.40 ppm), carbamate methyl groups (δ ~3.78 ppm), and pyrrolidine protons (δ 2.29–2.78 ppm).

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight and purity (m/z ~380 for C₂₃H₂₈N₂O₃).

- Infrared Spectroscopy (IR): Validates carbamate carbonyl stretch near 1700 cm⁻¹.

Industrial Scale Considerations

In industrial production, continuous flow reactors are employed to enhance control over reaction parameters such as:

- Temperature

- Pressure

- Reaction time

This approach improves yield, reproducibility, and purity while allowing safer handling of reactive intermediates and hazardous reagents. Continuous flow methodology also facilitates scale-up from laboratory to commercial quantities.

Reaction Analysis and Optimization

Reaction Types Involved

| Reaction Type | Description | Common Reagents | Notes |

|---|---|---|---|

| Alkylation | Introduction of substituents on aromatic or aliphatic chains | Alkyl halides, bases | Requires stereochemical control |

| Reduction | Conversion of carbonyl/nitro groups to alcohol/amine | LiAlH₄, NaBH₄ | Sensitive to functional groups |

| Carbamate Formation | Coupling of amine with chloroformate | Benzyl chloroformate, TEA | Key step for carbamate moiety |

| Protection/Deprotection | Temporary masking of functional groups | Silyl ethers, acids/bases | Prevents side reactions |

Reaction Optimization Parameters

- Stoichiometry: Using slight excess of benzyl chloroformate (1.1–1.2 equivalents) improves coupling efficiency.

- Temperature: Maintaining low to ambient temperature (0–25°C) reduces side product formation.

- Reaction Time: Typically 12–24 hours for complete conversion.

- Solvent Choice: Anhydrous dichloromethane or THF preferred for solubility and reaction kinetics.

- Catalysts/Additives: Phase-transfer catalysts may be explored to enhance reaction rates in biphasic systems.

Summary Table of Key Preparation Data

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Intermediate synthesis | Alkylation/reduction/protection steps, 0–50°C | High stereochemical purity |

| Carbamate coupling | Benzyl chloroformate, TEA, DCM, 0–25°C, 12 h | High yield (~80%) carbamate formation |

| Purification | Extraction, oxalic acid crystallization, chromatography | >95% purity achievable |

| Characterization | ¹H/¹³C NMR, GC-MS, IR | Confirms structure and purity |

| Industrial scale | Continuous flow reactors, controlled T/P | Scalable, reproducible, safe |

化学反応の分析

Types of Reactions

(S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The benzyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Benzyl halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

科学的研究の応用

Therapeutic Applications

Research indicates that (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate exhibits potential as an analgesic and anti-inflammatory agent. Studies have shown that compounds with similar structures can modulate pain pathways and inflammatory responses, making this compound a candidate for further investigation in pain management therapies .

Case Studies

- Analgesic Activity : A study conducted on rats demonstrated that administration of (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate resulted in significant pain relief compared to control groups, indicating its potential as a novel analgesic .

- Anti-inflammatory Effects : In vitro assays showed that the compound effectively reduced pro-inflammatory cytokine levels in human cell lines, suggesting its role in modulating inflammatory responses.

Synthetic Methodologies

The synthesis of (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate can be achieved through several routes, primarily involving the coupling of benzyl and pyrrolidine derivatives through carbamate formation. The enantioselectivity of the synthesis is crucial for ensuring the desired biological activity associated with the (S)-enantiomer.

Key Synthetic Steps

- Formation of Pyrrolidine Derivative : The initial step involves synthesizing the pyrrolidine core through cyclization reactions.

- Carbamate Formation : The carbamate functionality is introduced via reaction with methyl chloroformate or similar reagents.

- Final Coupling : The final product is obtained through coupling reactions between the hydroxyphenyl moiety and the benzyl-pyrrolidine intermediate.

Table 2: Summary of Synthetic Routes

| Step | Reaction Type |

|---|---|

| Pyrrolidine Synthesis | Cyclization |

| Carbamate Formation | Nucleophilic Substitution |

| Final Coupling | Coupling Reaction |

作用機序

The mechanism of action of (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

類似化合物との比較

Comparison with Similar Compounds

Structural Comparison

The target compound belongs to a class of benzyl carbamates with aryl and heterocyclic substituents. Key structural analogs include:

The 4-hydroxyphenyl group in the target compound distinguishes it from methoxy-substituted analogs, enhancing solubility via hydrogen bonding while retaining moderate lipophilicity (calculated logP ~2.8) .

Physicochemical Properties

| Property | Target Compound | 4-Methoxyphenyl Analog | Piperidine Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 368.47 | 382.50 | 382.50 |

| logP (Predicted) | 2.8 | 3.2 | 3.0 |

| Aqueous Solubility | 0.15 mg/mL | 0.08 mg/mL | 0.10 mg/mL |

| Metabolic Stability* | High | Moderate | Moderate-High |

*Metabolic stability inferred from carbamate protection and substituent effects. The methyl carbamate in the target compound resists hydrolysis better than bulkier analogs, while the 4-hydroxyphenyl group may enhance Phase II glucuronidation .

生物活性

(S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups:

- Benzyl Group : Enhances lipophilicity and potential receptor interactions.

- Hydroxyphenyl Group : May contribute to antioxidant properties.

- Pyrrolidinyl Group : Impacts pharmacological activity through modulation of neurotransmitter systems.

- Carbamate Moiety : Involved in enzyme inhibition mechanisms.

Molecular Characteristics :

- Molecular Weight: 368.5 g/mol

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 4

- Rotatable Bond Count: 8 .

The biological activity of (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The carbamate moiety interacts with the active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase, forming covalent bonds that inhibit their activity. This inhibition can lead to increased levels of neurotransmitters in synaptic clefts, enhancing cholinergic signaling .

- Receptor Binding : The compound may modulate the activity of various neurotransmitter receptors, potentially influencing pathways related to mood, cognition, and pain perception.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

-

Antioxidant Activity :

- The hydroxyphenyl group suggests potential antioxidant effects, which could mitigate oxidative stress in cells.

- Neuroprotective Effects :

-

Anticancer Potential :

- Preliminary studies suggest that the compound may inhibit cancer cell proliferation, although detailed studies are required to elucidate this activity fully.

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

Case Study Example

In a study evaluating the neuroprotective effects of carbamate derivatives, (S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent in neurodegenerative conditions .

Comparison with Similar Compounds

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| (S)-Benzyl (1-(4-hydroxyphenyl)-3-(piperidin-1-yl)propan-2-yl)(methyl)carbamate | Piperidine instead of pyrrolidine | Different receptor binding profiles |

| Benzyl (1-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl)(methyl)carbamate | Ethyl group instead of propan-2-yl | Altered pharmacokinetics |

Q & A

Q. What synthetic routes enable diversification to pyrrolidine or carbamate analogs?

- Methodological Answer :

- Pyrrolidine modification : Replace pyrrolidine with piperidine via reductive amination (NaBH₃CN, MeOH).

- Carbamate substitution : React the hydroxyl intermediate with alternative chloroformates (e.g., tert-butyl) in presence of DMAP .

- Biphenyl analogs : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar intermediates?

- Methodological Answer : Variability often stems from trace moisture (e.g., in THF) or catalyst poisoning. Replicate reactions under strict anhydrous conditions (molecular sieves, Schlenk line) and compare yields. If inconsistencies persist, analyze byproduct profiles via LC-MS to identify competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。